

INY-03-041 trihydrochloride solubility and preparation for experiments

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Compound of Interest

Compound Name: INY-03-041 trihydrochloride

Cat. No.: B10855346

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Application Notes and Protocols for INY-03-041 Trihydrochloride For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader. It functions as a proteolysis-targeting chimera (PROTAC), consisting of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).^{[1][2][3][4]} By inducing the proximity of AKT to the E3 ligase complex, INY-03-041 triggers the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).^{[2][5]} This leads to a sustained inhibition of downstream signaling pathways, offering a distinct pharmacological advantage over traditional AKT inhibitors.^{[2][4]} These application notes provide detailed protocols for the solubilization and experimental use of **INY-03-041 trihydrochloride**.

Data Presentation

Table 1: In Vitro Inhibitory Activity of INY-03-041

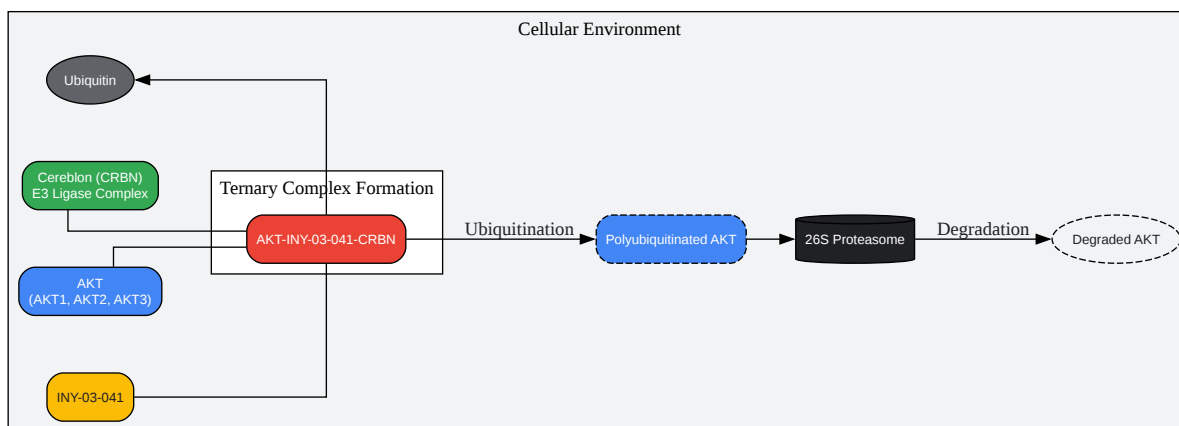
Target	IC ₅₀ (nM)
AKT1	2.0[1][3]
AKT2	6.8[1][3]
AKT3	3.5[1][3]
S6K1	37.3[1][2][3]
PKG1	33.2[1][2][3]

Table 2: Solubility of **INY-03-041 Trihydrochloride**

Solvent System	Concentration Achieved	Appearance	Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5.75 mg/mL	Clear Solution	Saturation unknown. Suitable for in vivo studies.[1]
DMSO	Not specified	Not specified	For preparing stock solutions.

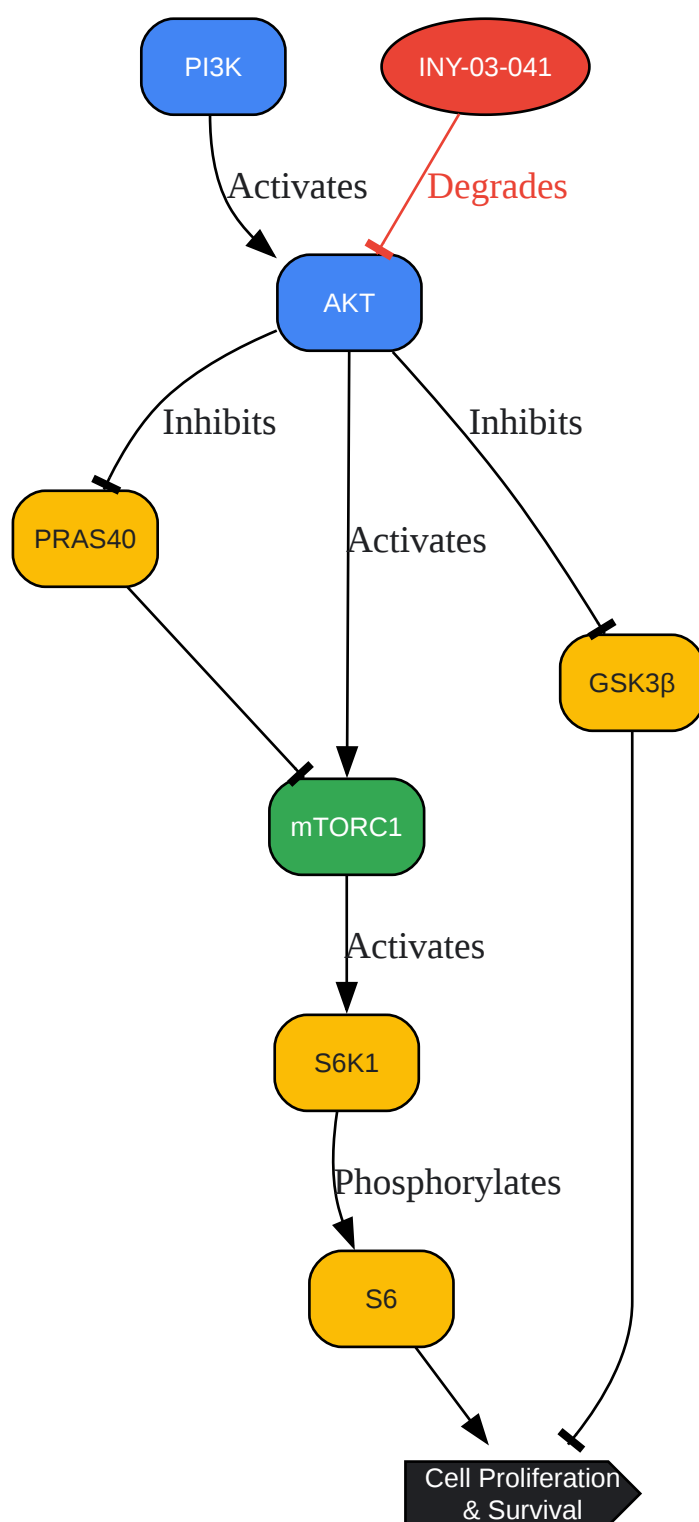
Signaling Pathway and Mechanism of Action

INY-03-041 leverages the ubiquitin-proteasome system to achieve targeted degradation of AKT. The molecule's bifunctional nature allows it to simultaneously bind to an AKT protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to AKT. The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome. The degradation of AKT leads to the inhibition of downstream signaling, affecting key cellular processes such as proliferation and survival.



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Mechanism of Action of INY-03-041.



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Simplified AKT Signaling Pathway and the inhibitory effect of INY-03-041.

Experimental Protocols

Preparation of Stock Solutions

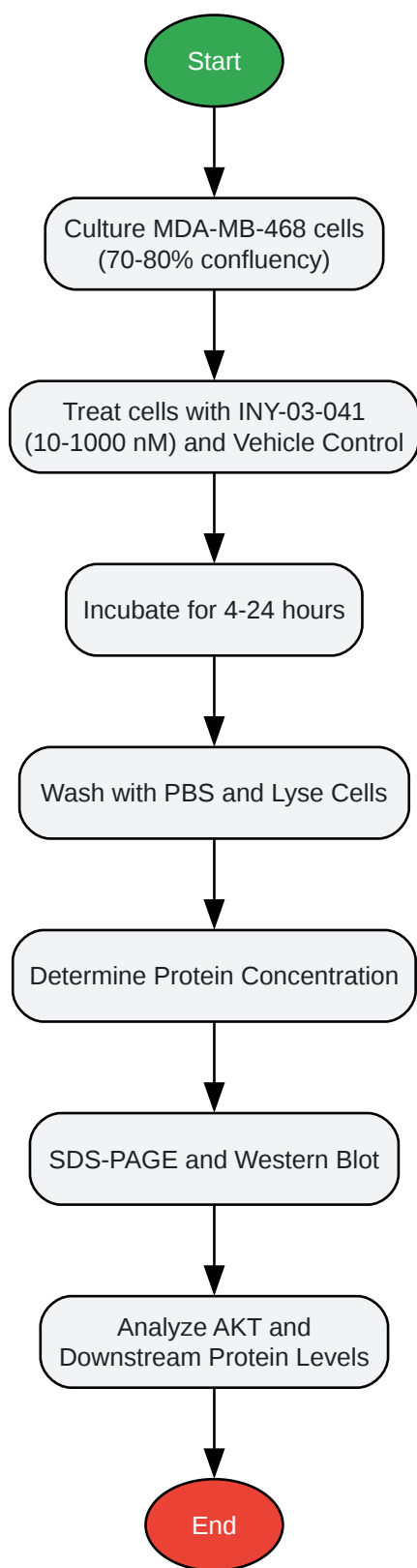
- **Reconstitution:** Briefly centrifuge the vial of **INY-03-041 trihydrochloride** to ensure the powder is at the bottom.
- **Solvent Selection:** Reconstitute the compound in an appropriate solvent such as DMSO.
- **Stock Concentration:** Prepare a stock solution of high concentration (e.g., 10 mM or higher) to minimize the volume of solvent added to experimental assays.
- **Storage:** Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.^[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.^[3]

In Vitro Protocol for AKT Degradation Assay

This protocol is based on experiments conducted in MDA-MB-468 triple-negative breast cancer cells, which express all three AKT isoforms.^{[2][5]}

- **Cell Culture:** Culture MDA-MB-468 cells in appropriate media and conditions until they reach 70-80% confluency.
- **Treatment Preparation:** Prepare serial dilutions of INY-03-041 from the stock solution in fresh culture medium. A typical concentration range for observing dose-dependent degradation is 10 nM to 1000 nM.^{[1][3]} A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of INY-03-041 used.
- **Cell Treatment:** Replace the existing medium with the medium containing the different concentrations of INY-03-041 or the vehicle control.
- **Incubation:** Incubate the cells for a specified duration. Partial degradation of AKT isoforms can be observed as early as 4 hours, with progressive degradation up to 24 hours.^{[2][3][5]} Maximal degradation is typically observed between 100 and 250 nM after a 12-hour treatment.^{[2][3][5]} Note that at concentrations of 500 nM and higher, a "hook effect" may be observed, leading to diminished AKT degradation.^{[2][5]}

- Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blot Analysis:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with primary antibodies against pan-AKT, AKT1, AKT2, AKT3, and downstream targets like phospho-PRAS40 (T246), phospho-GSK3 β (S9), and phospho-S6 (S240/244).[2] A loading control such as Vinculin or β -Actin should also be probed.
 - Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
- Washout Experiment (Optional): To assess the duration of the effect, treat cells with 250 nM of INY-03-041 for 12 hours, then wash the cells with fresh medium and incubate for various time points (e.g., 24, 48, 72, 96 hours) before lysis and Western blot analysis.[2][4][6]



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Workflow for In Vitro AKT Degradation Assay.

In Vivo Formulation and Preparation Protocol

This protocol provides a method for preparing INY-03-041 for in vivo experiments, yielding a clear solution.^[1]

- Materials:
 - **INY-03-041 trihydrochloride**
 - DMSO
 - PEG300
 - Tween-80
 - Saline
- Preparation of Stock Solution: Prepare a concentrated stock solution of INY-03-041 in DMSO (e.g., 57.5 mg/mL).
- Formulation (for a 1 mL final volume):
 - In a sterile tube, add 400 µL of PEG300.
 - Add 100 µL of the INY-03-041 DMSO stock solution (57.5 mg/mL) to the PEG300 and mix thoroughly.^[1]
 - Add 50 µL of Tween-80 and mix until the solution is homogeneous.^[1]
 - Add 450 µL of Saline to bring the final volume to 1 mL.^[1] Mix well.
 - This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final INY-03-041 concentration of 5.75 mg/mL.
- Administration: The working solution for in vivo experiments should be prepared fresh on the day of use.^[1] If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1]

- Animal Dosing: The appropriate dosage and administration route should be determined based on the specific animal model and experimental design. While the in vivo pharmacokinetics of INY-03-041 have not been widely reported, similar AKT degraders have been administered via intraperitoneal (IP) injection.[7] It is recommended to prepare a surplus of the formulation to account for any potential losses during the experiment.[1][3]

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